1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-17-7-11(13-8-17)22(18,19)14-6-10-15-12(16-20-10)9-2-4-21-5-3-9/h7-9,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYGPXVKTKYNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
Thian-4-ylcarbonitrile (commercially available) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to form thian-4-ylamidoxime.
O-Acylation with Bromoacetic Acid
The amidoxime undergoes O-acylation with bromoacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM). This step introduces the bromomethyl group required for subsequent coupling.
Cyclodehydration
Cyclization of the O-acylamidoxime is achieved in pH 9.5 borate buffer at 90°C for 2 hours, yielding 5-(bromomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole. The reaction proceeds via intramolecular nucleophilic attack, with conversions reaching 92%.
Challenges :
- Hydrolysis : Lowering the reaction pH to 8.5 reduces hydrolysis of the intermediate but prolongs reaction times.
- Temperature : Elevated temperatures (80–90°C) accelerate cyclization but risk DNA degradation in conjugate syntheses.
Coupling of Imidazole Sulfonamide and Oxadiazolemethyl Bromide
The final step involves nucleophilic substitution between 1-methyl-1H-imidazole-4-sulfonamide and 5-(bromomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole.
Reaction Conditions :
- Solvent : DMA or DMF at 50°C.
- Base : 2,6-Lutidine (2 equivalents) neutralizes HBr generated during the reaction.
- Time : 16–20 hours for complete conversion, monitored by TLC or UPLC/MS.
Yield and Purity :
- Isolated Yield : 65–75% after recrystallization from methanol/water.
- Purity : >95% by HPLC, with residual solvents (DMA, DMF) below ICH limits.
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/hexanes, 1:1) removes unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound.
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, imidazole-H), 4.45 (s, 2H, -CH2-), 3.72 (s, 3H, N-CH3), 2.95–3.10 (m, 4H, thian-H).
- HRMS : [M+H]+ calculated for C12H16N5O3S2: 342.0698; found: 342.0701.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from Sahin et al., microwave irradiation (60% power, 15 minutes) reduces reaction times for amidoxime formation and cyclodehydration, though yields remain comparable (60–80%).
Solid-Phase Synthesis
DNA-conjugated approaches (PMC6786255) enable parallel synthesis of oxadiazole libraries but require specialized equipment and are less scalable.
Industrial Scalability and Cost Analysis
Cost Drivers :
- Thian-4-ylcarbonitrile : ~$120/g (Sigma-Aldrich).
- DMA Solvent Recovery : 80% recovery via distillation reduces costs by 30%.
Environmental Impact :
- Waste : Aqueous NH3 and borate buffer are neutralized before disposal.
- Green Chemistry : Substituting DMA with cyclopentyl methyl ether (CPME) is under investigation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: TBHP, mild temperatures.
Reduction: LiAlH4, THF solvent, room temperature.
Substitution: Nucleophiles like amines or thiols, appropriate solvents, and mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, and specific mechanisms may vary depending on the application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s closest analogs include benzimidazole- and imidazole-based sulfonamides with heterocyclic substituents. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Oxadiazole Modifications : The target compound’s thian-4-yl group on the oxadiazole contrasts with trifluoromethyl (Compound 69) or methylthio (Compound 116) substituents in analogs. These groups influence lipophilicity and metabolic stability .
- Sulfonamide vs. Carboxamide Linkage : Unlike the sulfonamide group in the target compound, analogs like Compound 116 use a carboxamide linkage, which may alter hydrogen-bonding interactions in biological targets .
Biological Activity
1-Methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of imidazole derivatives and incorporates a thian ring and an oxadiazole moiety, which are known for their biological significance. The structural formula is represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment. The following sections detail its anticancer effects, mechanisms of action, and other relevant biological activities.
The anticancer activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Key mechanisms include:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
Several studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Significant growth inhibition |
| HCT-116 (Colon) | 0.80 | Induction of apoptosis |
| ACHN (Renal) | 0.87 | Cell cycle arrest |
These results demonstrate the potential of this compound as an effective anticancer agent.
Other Biological Activities
Beyond its anticancer properties, this compound exhibits other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
Research Findings
Recent literature reviews indicate that compounds containing oxadiazole rings often exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The presence of the thian group in this compound may enhance its bioactivity by improving solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
